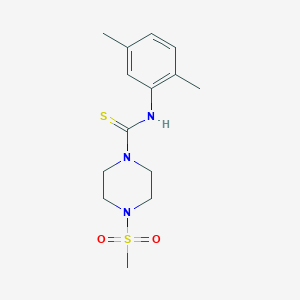

N-(2,5-二甲苯基)-4-(甲基磺酰基)-1-哌嗪甲硫酰胺

描述

Research on compounds similar to "N-(2,5-dimethylphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide" focuses on exploring their synthesis, structural characterization, and potential applications. Such compounds are synthesized for their biological activities, including antimicrobial and anthelmintic properties, as well as for material science applications like fingerprint detection technologies (Khan et al., 2019).

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including nucleophilic substitution reactions, cyclization, and functional group modifications. For example, the synthesis of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide involves the alkylated piperazine derivatives being characterized for their potential biological activities (Khan et al., 2019).

Molecular Structure Analysis

Structural characterization techniques such as X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy are employed to elucidate the molecular structure of these compounds. These analyses reveal insights into the conformation, bond lengths, and angles critical for understanding the compound's reactivity and interactions with biological targets or materials (Wang et al., 2004).

Chemical Reactions and Properties

Compounds within this class undergo various chemical reactions, including those involving their sulfonyl and carbothioamide groups, to form new derivatives with diverse biological and chemical properties. These reactions are significant for synthesizing new molecules with enhanced activity or specificity for certain applications (Babu et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications (Arbi et al., 2017).

Chemical Properties Analysis

Chemical properties, including reactivity with other chemical entities, stability under different conditions, and the ability to form complexes with metals or other organic compounds, are key areas of research. These properties influence the compound's utility in chemical synthesis, materials science, and potential pharmaceutical applications (Khedhiri et al., 2016).

科学研究应用

抗菌和降血糖活性

与N-(2,5-二甲苯基)-4-(甲基磺酰基)-1-哌嗪甲硫酰胺类似的衍生物的研究显示出有希望的抗菌和降血糖活性。例如,结构相似的N-(1-金刚烷基)甲硫酰胺衍生物已证明对各种微生物具有有效的抗菌活性,并且在链脲佐菌素诱导的糖尿病大鼠中显着降低血清葡萄糖水平 (Al-Abdullah等人,2015)。

聚合物合成

超支化聚合物已经由包括与N-(2,5-二甲苯基)-4-(甲基磺酰基)-1-哌嗪甲硫酰胺相关的结构特征的组分的单体合成。这种聚合物在各种溶剂中表现出溶解性,表明在材料科学中具有潜在的应用 (Yan & Gao,2000)。

抗抑郁特性

与N-(2,5-二甲苯基)-4-(甲基磺酰基)-1-哌嗪甲硫酰胺结构相似的化合物已被研究其在治疗重度抑郁症中的潜力。例如,一种新型抗抑郁药Lu AA21004已经过研究以了解其代谢和药理作用,表明哌嗪衍生物在新治疗剂的开发中具有重要意义 (Hvenegaard等人,2012)。

生物筛选和指纹应用

与所讨论的化学物质密切相关的N-(2,6-二甲苯基)-2-(哌嗪-1-基)乙酰胺衍生物已被合成并筛选出抗菌、抗真菌和驱虫活性。其中一些化合物显示出显着的生物活性,证明了哌嗪衍生物在药理学中的多种潜力 (Khan等人,2019)。

丙酮酸脱氢酶激酶抑制剂

涉及哌嗪环系的衍生物已被探索其作为丙酮酸脱氢酶激酶(PDHK)抑制剂的作用,PDHK是代谢途径中的关键酶。这些研究揭示了哌嗪基化合物在调节代谢紊乱和增强我们对其治疗应用的理解方面的潜力 (Aicher等人,2000)。

属性

IUPAC Name |

N-(2,5-dimethylphenyl)-4-methylsulfonylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2S2/c1-11-4-5-12(2)13(10-11)15-14(20)16-6-8-17(9-7-16)21(3,18)19/h4-5,10H,6-9H2,1-3H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFMUZAQZVZVDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49826988 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4629346.png)

![2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4629351.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4629357.png)

![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4629358.png)

![2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4629359.png)

![1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline](/img/structure/B4629368.png)

![1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)

![3-[(difluoromethyl)thio]-4-(2-isopropylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4629383.png)

![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-2-imino-2H-chromene-3-carboxamide](/img/structure/B4629384.png)

![4-(phenylsulfonyl)benzyl 2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4629404.png)

![2-{[4-allyl-5-(2-cyclohexylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4629420.png)